molecular formula C27H28N4O3S2 B2545665 N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922594-96-5

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2545665
CAS No.: 922594-96-5
M. Wt: 520.67
InChI Key: SLJZBTZSLUQZQY-UHFFFAOYSA-N
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Description

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O3S2 and its molecular weight is 520.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable .

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Action Environment

The stability and efficacy of similar benzothiazole derivatives have been found to be favorable .

tuberculosis

Properties

IUPAC Name

N-[2-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-3-20-10-13-24-25(18-20)35-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-36(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZBTZSLUQZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.